An In-depth Technical Guide to 5-(Bromomethyl)-2-(p-tolyl)oxazole: A Versatile Synthetic Intermediate
An In-depth Technical Guide to 5-(Bromomethyl)-2-(p-tolyl)oxazole: A Versatile Synthetic Intermediate
Executive Summary: This guide provides a comprehensive technical overview of 5-(Bromomethyl)-2-(p-tolyl)oxazole, a heterocyclic compound poised for significant utility in medicinal chemistry and materials science. The structure combines a stable 2,5-substituted oxazole core with a p-tolyl group, which modulates its electronic and solubility characteristics, and a highly reactive 5-bromomethyl group, which serves as a key functional handle for synthetic elaboration. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogs to predict its physicochemical properties, reactivity, and spectroscopic signature. We present plausible synthetic routes and detailed protocols, grounded in established chemical principles, to facilitate its use in research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent building block for the creation of novel, complex molecules.
Introduction to the Oxazole Scaffold and the Subject Compound
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. It is a core component of numerous biologically active natural products and synthetic pharmaceuticals, valued for its metabolic stability and its ability to participate in various non-covalent interactions with biological targets.[1][2] Oxazole derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]
5-(Bromomethyl)-2-(p-tolyl)oxazole is a strategically designed synthetic intermediate that capitalizes on this scaffold. Its structure can be deconstructed into three key components:
-
The Oxazole Core: A stable aromatic ring system that acts as a rigid scaffold.
-
The 2-(p-tolyl) Group: A substituted aryl moiety that enhances lipophilicity and offers potential for electronic tuning and specific molecular interactions.
-
The 5-(Bromomethyl) Group: A highly reactive electrophilic site. The bromine atom is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[4][5]
This combination makes the molecule an ideal building block for introducing the 2-(p-tolyl)oxazole-5-yl)methyl moiety into a larger molecular framework.
Caption: Chemical structure of 5-(Bromomethyl)-2-(p-tolyl)oxazole.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₁H₁₀BrNO | Calculated |
| Molecular Weight | 252.11 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted to be soluble in dichloromethane, chloroform, ethyl acetate, and THF. | Analogy[4] |
| Density | Not available | N/A |
Reactivity and Synthetic Utility
The synthetic value of 5-(Bromomethyl)-2-(p-tolyl)oxazole is dominated by the reactivity of the bromomethyl group. This functional group acts as a potent electrophile, making the compound an excellent alkylating agent for a wide array of nucleophiles in Sₙ2-type reactions.[4]
Core Reactivity: Nucleophilic Substitution
The primary reaction manifold involves the displacement of the bromide ion by a nucleophile. This reactivity is analogous to that of other 2-(halomethyl)oxazoles, which are effective scaffolds for synthetic elaboration.[5] The 2-bromomethyl analogs are generally more reactive than their chloromethyl counterparts, making them particularly useful for C-alkylation reactions, even with stabilized carbanions.[4][5]
Key nucleophiles for this transformation include:
-
Amines (Primary and Secondary): To form aminomethyl-oxazole derivatives.
-
Thiols and Thiolates: To generate thiomethyl-oxazole ethers.[5]
-
Alcohols and Phenoxides: To produce alkoxymethyl-oxazole ethers.[5]
-
Carbanions: Especially stabilized carbanions like those derived from diethyl malonate, enabling carbon-carbon bond formation.[5]
-
Azide Ions: To create azidomethyl-oxazoles, which are precursors for "click chemistry" or can be reduced to primary amines.[6]
Caption: General reaction scheme for 5-(Bromomethyl)-2-(p-tolyl)oxazole.
This reactivity is paramount in drug discovery for generating chemical libraries. For instance, the C-alkylation of a malonate carbanion with a related 2-(bromomethyl)oxazole is a key step in a concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[5] This highlights the compound's potential as a critical intermediate for accessing complex, biologically active molecules.
Proposed Synthetic Pathway and Experimental Protocol
A definitive, published synthesis for 5-(Bromomethyl)-2-(p-tolyl)oxazole is not available. However, a highly plausible and efficient route involves the radical bromination of the corresponding 5-methyl-2-(p-tolyl)oxazole precursor. This approach is a standard method for converting an activated methyl group (allylic or benzylic-like) into a bromomethyl group.
Caption: Proposed synthetic workflow for 5-(Bromomethyl)-2-(p-tolyl)oxazole.
Protocol: Synthesis via Radical Bromination
Causality: This protocol utilizes N-bromosuccinimide (NBS) as a source of bromine radicals at a constant, low concentration, which favors the desired substitution over competing reactions. A radical initiator, such as AIBN (azobisisobutyronitrile), is required to start the chain reaction upon heating. An inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used.
Materials:
-
5-Methyl-2-(p-tolyl)oxazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-2-(p-tolyl)oxazole and anhydrous CCl₄.
-
Addition of Reagents: Add NBS and AIBN to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the starting material's methyl signal and the appearance of the product's methylene signal. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 5-(Bromomethyl)-2-(p-tolyl)oxazole.
Self-Validation: The success of the synthesis and purification can be validated by a combination of TLC, melting point analysis, and spectroscopic methods (NMR and MS) as described in the following section.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[7] The following are predicted spectra based on its chemical structure.
-
¹H NMR:
-
~7.8-8.0 ppm (d, 2H): Aromatic protons on the p-tolyl ring ortho to the oxazole.
-
~7.2-7.4 ppm (d, 2H): Aromatic protons on the p-tolyl ring meta to the oxazole.
-
~7.1-7.3 ppm (s, 1H): Proton at the C4 position of the oxazole ring.
-
~4.5-4.7 ppm (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br). These are significantly deshielded by the adjacent bromine atom.
-
~2.4 ppm (s, 3H): Methyl protons of the p-tolyl group.
-
-
¹³C NMR:
-
~160-165 ppm: C2 of the oxazole ring.
-
~145-150 ppm: C5 of the oxazole ring.
-
~120-140 ppm: Aromatic carbons of the p-tolyl ring and C4 of the oxazole ring.
-
~25-30 ppm: Bromomethyl carbon (-CH₂Br).
-
~21 ppm: Methyl carbon of the p-tolyl group.
-
-
Mass Spectrometry (MS):
-
The most critical diagnostic feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.[7] This isotopic signature provides unambiguous confirmation of the presence of a single bromine atom in the molecule.
-
Safety, Handling, and Storage
Given the presence of a reactive bromomethyl group, 5-(Bromomethyl)-2-(p-tolyl)oxazole should be handled with care. Bromomethylated heterocyclic compounds are often classified as irritants and lachrymators.[4][8]
-
Hazard Identification: Expected to be a skin, eye, and respiratory tract irritant.[8] As an alkylating agent, it may be harmful if inhaled, ingested, or absorbed through the skin.[4][9]
-
Handling Precautions: All handling should be performed in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9] Avoid formation of dust and aerosols.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles to prevent degradation.
References
-
MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), m1769. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 5-(bromomethyl)-2-methyl-1,3-oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. Retrieved from [Link]
-
Chemsrc. (2025). 5-(bromomethyl)-1,3-oxazole | CAS#:127232-42-2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
NextSDS. (n.d.). 5-(bromomethyl)-3-(3-bromophenyl)-1,2-oxazole — Chemical Substance Information. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (2025). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. Retrieved from [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
Sources
- 1. Buy 5-(Bromomethyl)oxazole | 127232-42-2 [smolecule.com]
- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nextsds.com [nextsds.com]
- 9. echemi.com [echemi.com]
